molecular formula C18H16N2O3 B2868433 2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid CAS No. 380880-17-1

2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid

Cat. No. B2868433
CAS RN: 380880-17-1
M. Wt: 308.337
InChI Key: VFIYVVZATALLAU-UHFFFAOYSA-N
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Description

The compound “2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid” is a derivative of the benzimidazole class of compounds . Benzimidazole is a heterocyclic aromatic compound that has a wide range of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities . It is a key component of many functional molecules used in everyday applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions . For example, benzoylated products can be synthesized by the benzoylation of substituted phenols under low temperature . These products can then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to give hydroxy benzophenones .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole derivatives are known to exhibit a broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Development of Novel Synthetic Routes : Research by Veltri et al. (2018) introduces a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach for synthesizing functionalized benzimidazoimidazoles, showcasing the compound's utility in creating complex molecular architectures under mild conditions (Veltri et al., 2018).

  • Ionic Liquids for Green Chemistry : Zolfigol et al. (2013) designed an ionic liquid incorporating imidazolium for the efficient one-pot synthesis of tetrasubstituted imidazoles, highlighting the role of such compounds in promoting environmentally friendly synthetic methodologies (Zolfigol et al., 2013).

Molecular Structure and Supramolecular Chemistry

  • Crystal Structure Analysis : Jin et al. (2015) prepared organic salts involving imidazole/benzimidazole with carboxylic acids, revealing insights into proton-transfer compounds and the significance of noncovalent interactions in crystal packing, which is crucial for understanding molecular assembly processes (Jin et al., 2015).

Sensor Development and Material Science

  • Sensing and Detection Technologies : Shi et al. (2015) synthesized lanthanide-organic frameworks based on imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for benzaldehyde derivatives, which could be applied in analytical chemistry for detecting specific organic compounds (Shi et al., 2015).

Antimicrobial and Antioxidant Studies

  • Antimicrobial and Antioxidant Properties : Dahiya (2008) synthesized imidazole analogs showing potent bioactivity against pathogenic fungi and bacteria, underlining the importance of such compounds in developing new antimicrobial agents (Dahiya, 2008).

Future Directions

The future directions for research on “2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of activities exhibited by benzimidazole derivatives, these compounds may have potential for the development of new drugs .

properties

IUPAC Name

2-(2-propylbenzimidazole-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-7-16-19-14-10-5-6-11-15(14)20(16)17(21)12-8-3-4-9-13(12)18(22)23/h3-6,8-11H,2,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIYVVZATALLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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